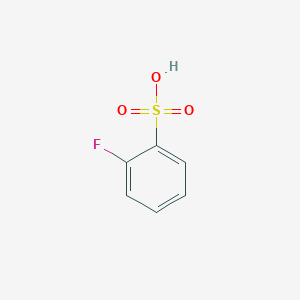

2-Fluorobenzenesulfonic acid

説明

Historical Context and Evolution of Fluorinated Aryl Sulfonic Acids in Chemical Synthesis

The journey of organofluorine chemistry began in the 19th century, even before the isolation of elemental fluorine itself. nih.gov Early milestones included the first synthesis of an organofluorine compound by halogen exchange in 1862 and the formation of an aryl carbon-fluorine bond in the 1870s. nih.gov The development of fluorinated aromatic compounds gained momentum with the discovery of the Schiemann reaction in 1927, a method for introducing fluorine into aromatic rings that is still in use today. nih.gov Another pivotal moment was the first successful nucleophilic halogen exchange from chlorine to fluorine on an aromatic ring using potassium fluoride (B91410), reported in 1936. nih.gov

Aryl sulfonic acids, on the other hand, are primarily produced through sulfonation, a process that typically employs sulfur trioxide. wikipedia.org These strong acids have found use as catalysts in organic reactions like esterifications and alkylations. wikipedia.orgguidechem.com The convergence of these two fields—organofluorine chemistry and sulfonic acid synthesis—gave rise to fluorinated aryl sulfonic acids. The introduction of fluorine into the aromatic ring of a sulfonic acid significantly influences its electronic properties, acidity, and reactivity, opening up new avenues for research and application. cymitquimica.com The historical development of N-F fluorinating agents, such as N-fluorosulfonamides, further expanded the toolkit for creating complex fluorinated molecules. beilstein-journals.orgfluorine1.ru

Contemporary Research Significance of 2-Fluorobenzenesulfonic Acid and its Congeners

In modern chemical research, this compound and its related compounds, known as congeners, are recognized for their versatility. The presence of the fluorine atom and the sulfonic acid group makes these compounds valuable intermediates in organic synthesis. cymitquimica.comlookchem.com The sulfonic acid group, being a strong acid, often acts as a catalyst in various chemical transformations. wikipedia.orggoogle.com For instance, benzenesulfonic acid has been grafted onto materials to create stable Brønsted acid catalysts for reactions in aqueous systems. researchgate.nethep.com.cn

Recent studies have highlighted the role of sulfonic acid groups in directing chemical reactions. For example, rhodium-catalyzed C-H olefination of arenes has been achieved using the sulfonic acid group as a directing group. rsc.org Furthermore, fluorinated benzenesulfonic acids are utilized in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. cymitquimica.comlookchem.com For example, 5-Amino-2-fluorobenzenesulfonic acid serves as a precursor in the production of specialty dyes and agrochemicals. lookchem.comlookchem.com

The unique properties of these compounds also make them subjects of detailed physicochemical studies. Research into the molecular architecture and crystallographic characterization of isomers like 4-fluorobenzenesulfonic acid reveals how the position of the fluorine atom affects the crystal structure and intermolecular interactions. The table below provides a summary of some key physicochemical properties of this compound and a related congener.

| Property | This compound | 4-Fluorobenzenesulfonic acid |

| CAS Number | 35300-35-7 sigmaaldrich.comsigmaaldrich.comaksci.comambeed.com | 368-88-7 guidechem.com |

| Molecular Formula | C₆H₅FO₃S sigmaaldrich.com | C₆H₅FO₃S guidechem.com |

| Molecular Weight | 176.17 g/mol sigmaaldrich.com | 176.17 g/mol chemeo.com |

| Physical Form | Solid sigmaaldrich.com | White solid guidechem.com |

| InChI Key | JIFAWAXKXDTUHW-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com | WVSYONICNIDYBE-UHFFFAOYSA-N chemeo.com |

This table presents a comparison of the fundamental properties of this compound and its para-isomer, highlighting their identical molecular formula and weight but differing structural arrangements.

The contemporary significance of this compound and its congeners is also evident in their role as building blocks for creating materials with specific properties. For instance, Sodium 5,5'-Carbonylbis(2-fluorobenzenesulfonate) is a disodium (B8443419) salt used in chemical synthesis. tcichemicals.com The continued exploration of these compounds in catalysis, materials science, and synthetic chemistry underscores their importance in advancing various scientific fields.

Structure

3D Structure

特性

IUPAC Name |

2-fluorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFAWAXKXDTUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620705 | |

| Record name | 2-Fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35300-35-7 | |

| Record name | 2-Fluorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Fluorobenzenesulfonic Acid

Established Synthetic Routes for 2-Fluorobenzenesulfonic Acid

The synthesis of this compound can be approached through direct functionalization of a fluorinated aromatic precursor or by constructing the molecule from other substituted benzene (B151609) derivatives.

Aromatic Sulfonation Strategies for Fluorobenzene (B45895) Derivatization

The reaction of fluorobenzene with sulfonating agents typically yields a mixture of isomers, with the para-substituted product, 4-fluorobenzenesulfonic acid, being the major product due to steric hindrance at the ortho position. stackexchange.com The reactivity of fluorobenzene in EAS reactions is somewhat anomalous compared to other halobenzenes; it is less deactivated, and the preference for the para product can be very high, sometimes around 90%. stackexchange.com

Common sulfonating agents include concentrated sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), or gaseous sulfur trioxide. google.comjove.com The reaction with fuming sulfuric acid involves the electrophile sulfur trioxide (SO₃) or its protonated form, which attacks the aromatic ring to form a resonance-stabilized intermediate, followed by deprotonation to restore aromaticity. jove.com

| Sulfonating Agent | Typical Conditions | Primary Product |

|---|---|---|

| Fuming Sulfuric Acid (Oleum) | Room Temperature | 4-Fluorobenzenesulfonic acid (major), this compound (minor) |

| Gaseous Sulfur Trioxide | Boiling under reduced pressure (<100°C) | Mixture of isomers |

Given the strong preference for the para isomer, direct sulfonation is often not the most efficient method for preparing pure this compound.

Alternative Synthetic Approaches to Ortho-Fluorinated Benzenesulfonic Acids

To overcome the regioselectivity limitations of direct sulfonation, alternative strategies have been developed to specifically synthesize the ortho isomer.

One effective method involves the fluorodesulfonylation of ortho-benzenedisulfonyl fluoride (B91410). In this process, o-benzenedisulfonyl fluoride is heated with potassium fluoride (KF), causing one of the sulfonyl fluoride groups to be replaced by a fluorine atom. google.com The resulting 2-fluorobenzenesulfonyl fluoride can then be hydrolyzed to yield this compound.

Another approach begins with ortho-substituted precursors where the desired functionality is introduced sequentially. For instance, a process for synthesizing 2-formylbenzenesulfonic acid sodium salt from ortho-chlorobenzaldehyde has been reported, demonstrating the feasibility of nucleophilic substitution of a halogen by a sulfite salt to introduce the sulfonic acid group at a specific position. google.com A similar strategy could be envisioned starting from 2-fluorochlorobenzene.

Functional Group Interconversions and Derivatization of this compound

This compound is a versatile precursor for a range of other compounds due to the reactivity of its sulfonic acid group and the influence of its fluorine substituent.

Sulfonyl Halide Formation from this compound

The sulfonic acid group can be readily converted into a more reactive sulfonyl halide, most commonly a sulfonyl chloride or sulfonyl fluoride. These derivatives are key intermediates for the synthesis of sulfonamides and sulfonate esters.

2-Fluorobenzenesulfonyl chloride is typically prepared by treating this compound or its sodium salt with chlorinating agents like thionyl chloride (SOCl₂) or chlorosulfuric acid (HOSO₂Cl). wikipedia.org

2-Fluorobenzenesulfonyl fluoride can be synthesized from the corresponding sulfonic acid using reagents like sulfur tetrafluoride (SF₄) or more modern, milder deoxyfluorinating agents. wikipedia.orgnih.gov Recent methods have demonstrated the direct conversion of sulfonic acids and their salts to sulfonyl fluorides using reagents such as thionyl fluoride (SOF₂) or Xtalfluor-E®, a bench-stable solid. nih.govresearchgate.net

| Target Compound | Reagent | Reaction Type |

|---|---|---|

| 2-Fluorobenzenesulfonyl chloride | Thionyl chloride (SOCl₂) | Chlorination |

| 2-Fluorobenzenesulfonyl fluoride | Thionyl fluoride (SOF₂) | Deoxyfluorination |

Formation of Sulfonate Esters and Amides of this compound

The most common route to sulfonate esters and sulfonamides proceeds via the corresponding sulfonyl chloride. wikipedia.org 2-Fluorobenzenesulfonyl chloride reacts with various nucleophiles to form a range of derivatives. chemicalbook.comsigmaaldrich.com

Sulfonate Esters : Reaction of 2-fluorobenzenesulfonyl chloride with alcohols in the presence of a base (like pyridine) yields 2-fluorobenzenesulfonate esters. wikipedia.org

Sulfonamides : Reaction with primary or secondary amines yields the corresponding N-substituted 2-fluorobenzenesulfonamides. nih.gov 2-Fluorobenzenesulfonyl chloride is a known precursor for 2-fluorobenzenesulfonamide. sigmaaldrich.comsigmaaldrich.com

Direct methods for synthesizing sulfonamides and sulfonate esters from sulfonic acids also exist, for example, by using coupling agents like triphenylphosphine ditriflate. nih.gov

Nucleophilic Aromatic Substitution Reactions Directed by the Fluorine or Sulfonic Acid Group

The benzene ring of this compound is electron-deficient due to the strong electron-withdrawing nature of both the sulfonic acid group and the fluorine atom. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In these reactions, a nucleophile displaces a leaving group on the aromatic ring.

Both the fluorine atom and the sulfonic acid group can potentially act as leaving groups.

Fluorine as a Leaving Group : In SNAr reactions, fluoride is an excellent leaving group, a somewhat counterintuitive fact attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the rate-determining initial attack by the nucleophile. libretexts.orgyoutube.com The presence of the strongly electron-withdrawing sulfonic acid group in the ortho position activates the fluorine atom for displacement by nucleophiles.

Sulfonic Acid Group as a Leaving Group : The sulfonic acid group is also a competent leaving group and can be displaced by various nucleophiles, a reaction that is important in many organic synthetic processes. google.com

The outcome of an SNAr reaction on this compound depends on the reaction conditions and the nature of the nucleophile, which will determine which of the two potential leaving groups is displaced. nih.gov This dual reactivity enhances the synthetic utility of the compound, allowing for selective functionalization at the C1 or C2 position of the benzene ring.

Mechanistic Investigations of Reactions Involving this compound

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including this compound. The reaction mechanism generally proceeds through a two-step pathway. masterorganicchemistry.comlibretexts.org In the initial, rate-determining step, the aromatic ring functions as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or a sigma-complex. libretexts.orglumenlearning.com This step temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com

When this compound undergoes further electrophilic substitution, such as sulfonation, the directing effects of the existing substituents—the fluorine atom and the sulfonic acid group—must be considered. The fluorine atom is an ortho-, para-director, while the sulfonic acid group is a meta-director. In the sulfonation of ortho-fluorobenzenesulfonic acid in 115% H₂SO₄ at 25°C, the reaction yields 1-fluorobenzene-2,4-disulfonic acid. cdnsciencepub.com This indicates that substitution occurs at the position para to the fluorine atom.

The general mechanism for the sulfonation of an aromatic ring involves sulfur trioxide (SO₃) as the electrophile, often generated in fuming sulfuric acid (H₂SO₄). wikipedia.orgyoutube.com The benzene ring attacks the SO₃, forming the sigma complex. Subsequent deprotonation leads to the formation of the benzenesulfonic acid. A key feature of aromatic sulfonation is its reversibility. youtube.com

Isomerization Studies of Fluorobenzenesulfonic Acids

The isomerization of fluorobenzenesulfonic acids has been investigated, revealing a process that occurs concurrently with sulfonation, particularly at higher temperatures. The isomerization is described as an intermolecular process that proceeds through a mechanism of protiodesulfonation (desulfonation) followed by a subsequent sulfonation step. cdnsciencepub.com

Studies conducted on the isomers of fluorobenzenesulfonic acid in 98.1% H₂SO₄ at 150°C show that the ortho- and para-isomers can undergo competitive reactions: further sulfonation to a disulfonic acid and isomerization. cdnsciencepub.com For instance, under these conditions, ortho-fluorobenzenesulfonic acid is sulfonated to 1-fluorobenzene-2,4-disulfonic acid and also isomerizes to the more stable para-isomer. cdnsciencepub.com

The relative rates of these competing pathways are influenced by the reaction conditions and the specific isomer involved. The ratio of isomerization to sulfonation for the meta-halogenobenzenesulfonic acids has been estimated, with the value for the fluoro-compound being 4.0 ± 0.7. cdnsciencepub.com This suggests a significant tendency for isomerization under these conditions.

The behavior of ortho- and para-fluorobenzenesulfonic acid in 98.1% H₂SO₄ at 150°C is detailed in the table below, showcasing the competitive nature of isomerization and sulfonation.

| Substrate | Reaction Products | Reaction Type |

|---|---|---|

| ortho-Fluorobenzenesulfonic acid | para-Fluorobenzenesulfonic acid | Isomerization |

| ortho-Fluorobenzenesulfonic acid | 1-Fluorobenzene-2,4-disulfonic acid | Sulfonation |

| para-Fluorobenzenesulfonic acid | 1-Fluorobenzene-2,4-disulfonic acid | Sulfonation |

This data illustrates that while both ortho and para isomers can be sulfonated to the same disulfonic acid, only the ortho isomer undergoes significant isomerization to the para isomer under these specific high-temperature acidic conditions. cdnsciencepub.com

Advanced Analytical and Spectroscopic Characterization in 2 Fluorobenzenesulfonic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-Fluorobenzenesulfonic acid, providing precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

In ¹H NMR spectroscopy of this compound, the aromatic region of the spectrum is of primary interest. The four protons on the benzene (B151609) ring are expected to exhibit complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of both the sulfonic acid (-SO₃H) and fluorine (-F) substituents influences the chemical shifts of these protons, typically causing them to appear at lower fields compared to unsubstituted benzene.

The proton ortho to the fluorine atom is expected to show coupling to the fluorine nucleus, in addition to coupling with the adjacent proton. This results in a complex multiplet. The other protons will also display characteristic splitting patterns (doublets, triplets, or multiplets) based on their positions relative to the substituents and each other.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 7.20 - 7.40 | Triplet of doublets (td) |

| H-4 | 7.60 - 7.80 | Multiplet (m) |

| H-5 | 7.30 - 7.50 | Triplet (t) |

Note: Predicted values are based on substituent effects and data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. Due to the molecule's asymmetry, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, one for each carbon atom in the benzene ring. The chemical shifts are significantly influenced by the attached functional groups.

The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) and a significant downfield chemical shift. The carbon atom attached to the sulfonic acid group (C-1) will also be shifted downfield. The remaining four carbon signals will appear in the typical aromatic region, with their precise shifts determined by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 135 - 145 |

| C-2 | 155 - 165 (with large ¹JC-F) |

| C-3 | 115 - 125 |

| C-4 | 130 - 140 |

| C-5 | 125 - 135 |

Note: Predicted values are based on established substituent effects in substituted benzenes.

Fluorine (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides a strong NMR signal. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. For aromatic fluorine compounds, chemical shifts are typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). The signal for the fluorine in this compound is expected to appear in the characteristic region for aryl fluorides.

Furthermore, the ¹⁹F signal will be split into a multiplet due to coupling with the ortho (H-3) and meta (H-4) protons, providing additional structural confirmation. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and differentiating fluorinated isomers.

Table 3: Expected ¹⁹F NMR Characteristics for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Shift (δ, ppm) vs. CFCl₃ | -110 to -130 |

Note: The chemical shift range is typical for fluoroaromatic compounds.

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of the compound's elemental formula. This high level of accuracy helps to distinguish the target compound from other substances with the same nominal mass. For this compound, HRMS can confirm the presence of fluorine, sulfur, carbon, hydrogen, and oxygen in the correct proportions. This technique is often performed using analyzers like Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR).

Table 4: High-Resolution Mass Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₅FO₃S | [M-H]⁻ | 174.9871 |

| C₆H₅FO₃S | [M+H]⁺ | 177.0016 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for purity assessment, allowing for the separation and identification of this compound from starting materials, byproducts, and other impurities.

LC-MS: For a polar and acidic compound like this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is commonly employed. A C18 or similar stationary phase is often used, with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Electrospray ionization (ESI) in negative ion mode is typically the most effective method for generating ions of the sulfonic acid, which can then be detected by the mass spectrometer.

SFC-MS: Supercritical Fluid Chromatography (SFC) offers a complementary separation technique that uses supercritical carbon dioxide as the main mobile phase, often with a co-solvent such as methanol. SFC can provide different selectivity compared to LC and is sometimes faster. This technique is suitable for the analysis of a range of compounds, including sulfonamides and sulfonic acids. The coupling to MS allows for sensitive detection and identification of the separated components.

Table 5: Typical Chromatographic-Mass Spectrometric Parameters for Sulfonic Acid Analysis

| Parameter | LC-MS | SFC-MS |

|---|---|---|

| Chromatography | ||

| Column | C18, Reversed-Phase | BEH, 2-EP, Cyano |

| Mobile Phase A | Water with buffer (e.g., 10 mM ammonium formate) | Supercritical CO₂ |

| Mobile Phase B | Acetonitrile or Methanol | Methanol/Water with additive |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI or APCI |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Ammonium formate |

| Benzene |

| Carbon dioxide |

| Methanol |

Chromatographic Separations for Isolation and Analysis

Chromatographic techniques are central to the purification and analytical assessment of this compound. The principles of differential partitioning of the analyte between a stationary phase and a mobile phase allow for its effective separation from reactants, products, and impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. The selection of the stationary phase and mobile phase is critical for achieving optimal separation. Given the polar nature of the sulfonic acid group, reversed-phase HPLC is a commonly employed technique.

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The retention of this compound on the column is influenced by the precise composition of the mobile phase, which often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The buffer is essential for maintaining a consistent pH, which in turn ensures the reproducible ionization state of the sulfonic acid group and, consequently, its retention time.

Ion-pair chromatography represents a valuable modification of reversed-phase HPLC for enhancing the retention and improving the peak shape of ionic compounds like this compound. phenomenex.blog This technique involves the addition of an ion-pairing reagent to the mobile phase. phenomenex.blog For the anionic 2-Fluorobenzenesulfonate, a cationic ion-pairing agent, such as a quaternary ammonium salt, would be utilized. The ion-pairing reagent forms a neutral ion pair with the analyte, which has a greater affinity for the nonpolar stationary phase, leading to increased retention and better separation from other components in the mixture. The choice and concentration of the ion-pairing agent, as well as the pH of the mobile phase, are critical parameters that must be optimized to achieve the desired separation.

Detailed research findings for the HPLC analysis of aromatic sulfonic acids, which can be analogous to this compound, are presented in the following interactive data table.

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Ion-Pair) |

|---|---|---|

| Stationary Phase | C18-bonded silica (5 µm, 4.6 x 250 mm) | C18-bonded silica (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Acetonitrile:Water (30:70) with 20 mM Phosphate Buffer (pH 3.0) | Methanol:Water (45:55) with 5 mM Tetrabutylammonium hydrogen sulfate (B86663) (pH 7.0) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 220 nm | UV at 254 nm |

| Column Temperature | 35 °C | 40 °C |

| Injection Volume | 10 µL | 20 µL |

| Expected Retention Time for Analytes | Retention is dependent on the specific aromatic sulfonic acid and its polarity. | Increased retention of anionic sulfonic acids due to ion-pairing. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of chemical reactions, including those involving this compound. It allows chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

For the analysis of a polar and acidic compound like this compound, a polar stationary phase, most commonly silica gel (SiO2), is used. The choice of the mobile phase, or eluent, is crucial for achieving good separation of the spots on the TLC plate. The eluent is typically a mixture of solvents, and its polarity is adjusted to control the movement of the compounds. A more polar eluent will cause all compounds to move further up the plate, while a less polar eluent will result in less movement.

To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting material. After developing the plate in a suitable solvent system, the spots are visualized, often using a UV lamp, as aromatic compounds like this compound are typically UV-active. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative positions of the spots, represented by their retention factor (Rf) values, provide information about the relative polarities of the compounds.

Finding an optimal solvent system often involves some experimentation. For highly polar compounds like sulfonic acids, a polar solvent system is required. A mixture of a relatively nonpolar solvent with a more polar solvent, such as ethyl acetate and hexane, with the addition of a small amount of a very polar solvent like methanol or acetic acid, can be effective. The acetic acid can help to suppress the ionization of the sulfonic acid group, leading to less streaking and more defined spots.

Below is an interactive data table outlining typical TLC conditions for monitoring a reaction involving an aromatic sulfonic acid.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Ethyl Acetate : Hexane : Acetic Acid (70:30:1 v/v/v) |

| Visualization | UV light (254 nm) |

| Application | Monitoring the consumption of a starting aromatic sulfonic acid and the formation of a less polar product. |

| Expected Observation | The spot corresponding to the polar starting material (lower Rf) diminishes over time, while a new spot for the less polar product (higher Rf) appears and intensifies. |

Theoretical and Computational Chemistry Approaches to 2 Fluorobenzenesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2-Fluorobenzenesulfonic acid, these methods can predict its geometry, electronic distribution, and reactivity, providing a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. mdpi.com By calculating the electron density, DFT can provide insights into molecular structure, vibrational frequencies, and the energies of molecular orbitals. For substituted benzenesulfonic acids, DFT studies have been instrumental in understanding how different functional groups affect the electronic environment of the molecule. researchgate.net

In the case of this compound, the fluorine atom at the ortho position is expected to have a significant impact on the electronic structure. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I), which can influence the acidity of the sulfonic acid group and the reactivity of the aromatic ring. DFT calculations would likely show a polarization of the C-F bond and a resulting modification of the charge distribution across the benzene (B151609) ring.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO would likely have significant contributions from the sulfonyl group and the carbon atom attached to it. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. The calculated vibrational frequencies could then be compared with experimental infrared and Raman spectra for validation. hakon-art.com

Table 1: Hypothetical DFT Calculated Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzenesulfonic Acid | -7.5 | -1.2 | 6.3 | 5.8 |

| This compound | -7.7 | -1.5 | 6.2 | 6.5 |

| 4-Fluorobenzenesulfonic Acid | -7.6 | -1.4 | 6.2 | 4.2 |

Note: The data in this table is illustrative and based on general trends observed in related molecules. Actual calculated values may vary depending on the level of theory and basis set used.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate results. A key application of ab initio methods for this compound would be the accurate prediction of its acidity.

A study on the deprotonation of 2,3,4,5,6-pentafluorobenzenesulfonic acid (5FBSA) using ab initio calculations revealed that fluorination lowers the activation energy for deprotonation by water molecules compared to unsubstituted benzenesulfonic acid. nih.gov This suggests that the cation of 5FBSA is stabilized, an effect attributed to the strong electron-withdrawing ability of fluorine. nih.gov Although the study focused on a perfluorinated system, the findings strongly imply that the single fluorine atom in this compound would also enhance its acidity through a similar mechanism. The electron-withdrawing nature of the fluorine atom stabilizes the resulting sulfonate anion, making the proton more readily donated.

Ab initio calculations can also be employed to study the temporary anion states of fluorinated benzenes, which is relevant to understanding their behavior in electron transfer reactions. nih.gov

Molecular Dynamics Simulations of this compound Systems

MD simulations of PFSA membranes have shown that the sulfonic acid groups play a crucial role in water sorption and transport. mdpi.com The strong interactions between the sulfonate groups and water molecules are a key factor in these processes. mdpi.com For this compound in an aqueous solution, MD simulations would likely reveal a well-defined hydration shell around the sulfonic acid group. The fluorine atom, due to its electronegativity, could also participate in hydrogen bonding with water molecules, further influencing the local solvent structure.

These simulations could also provide information on the conformational dynamics of the molecule, such as the rotation of the C-S bond and the orientation of the sulfonic acid group relative to the benzene ring.

Prediction of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is a powerful tool for predicting the feasibility of chemical reactions and elucidating their mechanisms. For this compound, computational methods can be used to explore various transformations, such as its formation via sulfonation of fluorobenzene (B45895) or its potential desulfonation.

The sulfonation of aromatic compounds is a classic electrophilic aromatic substitution reaction. Computational studies on this reaction have provided detailed insights into the mechanism, including the nature of the electrophile and the structure of the transition states. The presence of the fluorine atom in fluorobenzene directs incoming electrophiles to the ortho and para positions. Computational studies can quantify the relative energies of the transition states leading to the ortho and para substituted products, thereby predicting the regioselectivity of the sulfonation reaction.

Furthermore, computational methods can be used to investigate other potential reactions of this compound. For example, the stability of the C-F bond can be assessed, and potential nucleophilic aromatic substitution reactions could be modeled. chemrxiv.org By calculating the energy profiles of different reaction pathways, including the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely reaction outcomes under different conditions.

Computational Studies on Intermolecular Interactions Involving this compound

The intermolecular interactions of this compound are critical in determining its physical properties in the solid and liquid states, such as its melting point, boiling point, and solubility. Computational studies can provide a detailed understanding of these interactions.

The sulfonic acid group is a strong hydrogen bond donor and acceptor. Therefore, in the solid state, it is expected that this compound molecules will form an extensive network of hydrogen bonds. Computational methods can be used to calculate the energies of these hydrogen bonds and to predict the most stable crystal packing arrangements.

The fluorine atom can also participate in various non-covalent interactions. While the C-F bond is generally considered a poor hydrogen bond acceptor, weak C-H···F interactions can play a role in stabilizing crystal structures. ed.ac.uk Recent computational studies have highlighted the significant stabilizing contribution of entropy arising from the deformability of these weak interactions. ed.ac.uk Additionally, fluoroaromatic-fluoroaromatic interactions can occur between molecules. nih.gov

Applications of 2 Fluorobenzenesulfonic Acid in Medicinal Chemistry Research

Design and Synthesis of Bioactive Compounds Incorporating 2-Fluorobenzenesulfonic Acid Moieties

This compound, primarily in its activated sulfonyl chloride form (2-fluorobenzenesulfonyl chloride), is a versatile reagent for introducing the 2-fluorobenzenesulfonyl moiety into organic molecules. This moiety is a key component in the synthesis of various pharmaceutical intermediates. The reactivity of the sulfonyl chloride group allows for its use in creating sulfonamides, sulfonate esters, and other sulfur-containing compounds. sigmaaldrich.comresearchgate.net For instance, 2-fluorobenzenesulfonyl chloride is used to prepare intermediates like 2-fluorobenzenesulfonamide and various substituted furan and pyrrole derivatives, which can be further elaborated into more complex drug candidates. sigmaaldrich.comchemicalbook.comchemdad.com The synthesis of these intermediates is a critical step in the drug discovery pipeline, providing the foundational structures for a wide array of potential new medicines.

The sulfonamide functional group (–SO₂NH–) is a cornerstone in medicinal chemistry, present in a multitude of antibacterial, anti-inflammatory, and anticancer drugs. nih.govnih.gov The standard method for creating this functional group involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netnih.gov 2-Fluorobenzenesulfonyl chloride is a key precursor in this context, reacting with various amines to yield a library of N-substituted 2-fluorobenzenesulfonamides. sigmaaldrich.comchemimpex.com

This reaction is fundamental to building diversity in drug candidates, as the properties of the final molecule can be fine-tuned by altering the amine component. The resulting sulfonamides are explored for a wide range of biological activities. nih.gov A prominent example of a drug containing a sulfonamide group is Celecoxib, a selective COX-2 inhibitor used for its anti-inflammatory properties. nih.govresearchgate.net While Celecoxib's synthesis involves a different sulfonamide precursor, its structure highlights the importance of the benzenesulfonamide moiety in modern therapeutics. nih.govpatsnap.comgoogle.com The synthesis of 2-aminothiazole sulfonamide derivatives, for example, is achieved through the N-sulfonylation of 2-aminothiazole with corresponding benzenesulfonyl chlorides. nih.gov

The benzenesulfonamide scaffold is a key structural feature in certain anti-inflammatory agents used in the management of rheumatic conditions. These drugs often function by inhibiting specific enzymes involved in the inflammatory cascade. Celecoxib, which contains a benzenesulfonamide group, is a selective cyclooxygenase-2 (COX-2) inhibitor that alleviates pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. nih.govresearchgate.net The sulfonamide moiety is crucial for its mechanism of action, binding to a specific region of the COX-2 enzyme. nih.gov The development of such targeted therapies represents a significant advancement in rheumatology. Precursors like this compound are valuable in the synthesis of analogs and new chemical entities aimed at discovering next-generation DMARDs with improved efficacy and selectivity.

Exploration of Biological Activity and Pharmacological Relevance

Derivatives synthesized from this compound have been the subject of numerous studies to determine their potential as therapeutic agents. These investigations focus on their efficacy against various diseases at the cellular and molecular level.

Sulfonamide-based compounds have a long history as antimicrobial agents. nih.gov Their mechanism of action typically involves the inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria. nih.gov Modern research continues to explore new sulfonamide derivatives for their potential to combat drug-resistant bacterial strains. nih.gov

Studies on various benzenesulfonamide derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain novel sulfonamide derivatives have demonstrated significant activity against strains like Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net The antimicrobial potential of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Aryl Thiazolone-Benzenesulfonamide (4c) | E. coli | 10 mm inhibition zone | nih.gov |

| Aryl Thiazolone-Benzenesulfonamide (4c) | S. flexenari | 09 mm inhibition zone | nih.gov |

| Sulfonamide Derivative (3b) | Proteus Mirabilis | 16 | researchgate.net |

| Sulfonamide Derivative (5b) | Proteus Mirabilis | 16 | researchgate.net |

The benzenesulfonamide scaffold is frequently utilized in the design of anticancer agents. researchgate.netmdpi.comacs.org Many derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers. nih.govresearchgate.net The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound | Cancer Cell Line | Cytotoxicity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Benzenesulfonamide Derivative (AL106) | U87 (Glioblastoma) | 58.6 | nih.gov |

| Thiazolone-Benzenesulfonamide (4c) | MCF-7 (Breast) | 3.67 | nih.gov |

| Thiazolone-Benzenesulfonamide (4e) | MDA-MB-231 (Breast) | 3.58 | nih.gov |

| Sulfonamide-Piperidine Scaffold (6) | HCT-116 (Colon) | 3.53 | acs.org |

| Sulfonamide-Piperidine Scaffold (6) | HepG-2 (Liver) | 3.33 | acs.org |

| Sulfonamide-Piperidine Scaffold (15) | VEGFR-2 Inhibition | 0.0787 | acs.org |

Beyond simply killing cancer cells, research delves into the mechanisms by which these compounds induce cell death. Many sulfonamide derivatives have been found to trigger apoptosis, a form of programmed cell death. nih.govnih.gov This is a desirable outcome in cancer therapy as it is a controlled process that minimizes damage to surrounding healthy tissue. Mechanistic studies have shown that these compounds can activate key proteins in the apoptotic cascade, such as caspases (e.g., caspase-3, caspase-8, and caspase-9). researchgate.netmdpi.comresearchgate.net Furthermore, some sulfonamide derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating by halting their division at specific phases, such as G0/G1 or G2/M. nih.govnih.gov This dual action of inducing apoptosis and arresting the cell cycle makes them promising candidates for further development as anticancer drugs. acs.org

Ligand Design and Receptor Interaction Studies Utilizing this compound Scaffolds

The this compound framework has been instrumental in the design of specific inhibitors for enzymes such as carbonic anhydrases, α-glucosidase, and α-amylase. The strategic placement of the fluorine atom at the ortho position of the benzenesulfonyl group allows for nuanced interactions within the active sites of these proteins, leading to potent and often selective inhibition.

Derivatives of this compound, particularly 2-fluorobenzenesulfonamide, have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. The sulfonamide group is a well-established zinc-binding moiety, and the addition of the ortho-fluoro substituent can modulate the binding affinity and selectivity for different CA isoforms.

In the context of metabolic disorders, derivatives incorporating the this compound scaffold have shown promise as inhibitors of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates. A derivative featuring a 5-chloro and 2-(2-fluorophenyl)sulfonyl group has demonstrated strong inhibitory effects against α-glucosidase. This suggests that the specific substitution pattern on the phenyl ring, in conjunction with the 2-fluorobenzenesulfonyl moiety, is critical for achieving potent inhibition of this enzyme.

The following table summarizes the inhibitory activities of selected compounds derived from the this compound scaffold against their respective biological targets.

| Compound | Target Receptor/Enzyme | Key Research Finding |

|---|---|---|

| 2-Fluorobenzenesulfonamide | Human Carbonic Anhydrase II (hCA II) | Exhibits a 1:1 binding stoichiometry with the enzyme. The ionized sulfonamide nitrogen coordinates with the active site zinc ion. |

| Derivative with a 5-chloro and 2-(2-fluorophenyl)sulfonyl group | α-Glucosidase | Demonstrated strong inhibitory effect with an IC50 value of 4.2 ± 0.054 µM. nih.gov |

| Isomeric meta-(fluorophenyl)sulfonyl derivative | α-Glucosidase | Showed an IC50 value of 12.4 ± 0.041 µM. nih.gov |

| Isomeric para-(fluorophenyl)sulfonyl derivative | α-Glucosidase | Displayed an IC50 value of 10.6 ± 0.039 µM. nih.gov |

Catalytic Applications of 2 Fluorobenzenesulfonic Acid and Its Derivatives

Role as a Brønsted Acid Catalyst in Organic Transformations

Brønsted acids are fundamental catalysts in organic synthesis, facilitating reactions by donating a proton to a substrate, thereby increasing its electrophilicity. Aryl sulfonic acids, in particular, are valued for their strong acidity and are frequently employed in a range of acid-catalyzed reactions. However, specific studies detailing the catalytic activity of 2-Fluorobenzenesulfonic acid in the following transformations are limited.

Esterification and Transesterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol, and transesterification, the exchange of the alkoxy group of an ester, are crucial industrial processes often catalyzed by strong acids. While sulfonic acids like p-toluenesulfonic acid are commonly used, there is a lack of specific data on the efficacy of this compound as a catalyst for these reactions. Consequently, no research findings or data tables detailing reaction conditions, substrate scope, or yields for esterification and transesterification reactions catalyzed specifically by this compound can be presented.

Hydrolysis and Acetylation Processes

Acid-catalyzed hydrolysis of esters and acetals, as well as acetylation reactions, are important transformations in organic synthesis. Strong Brønsted acids are typically required to facilitate these processes. However, dedicated research on the application of this compound as a catalyst for hydrolysis and acetylation is not found in the available scientific literature. Therefore, no specific examples or data tables can be provided for these processes.

Multi-Component Reactions (MCR) and Condensation Reactions

Multi-component reactions, such as the Biginelli and Hantzsch reactions, and various condensation reactions are powerful tools for the efficient synthesis of complex molecules. These reactions are often promoted by acid catalysts. A thorough search of the literature did not yield specific examples or research data on the use of this compound as a catalyst in these named reactions or in general condensation reactions.

Heterogeneous Catalysis with Sulfonic Acid Functionalized Materials

Heterogenizing homogeneous catalysts by anchoring them onto solid supports offers significant advantages, including ease of separation and catalyst reusability. Sulfonic acid functionalized materials are a prominent class of solid acid catalysts.

Grafting this compound Moieties onto Inorganic Supports

The immobilization of sulfonic acid groups onto inorganic supports like silica (B1680970) is a well-established method for creating solid acid catalysts. However, the scientific literature does not provide specific procedures or characterization data for materials where this compound has been grafted onto such supports. General methods for the sulfonation of inorganic materials exist, but their application to this specific fluoro-substituted sulfonic acid has not been documented.

Metal-Organic Frameworks (MOFs) Functionalized with Aryl Sulfonic Acids

Metal-Organic Frameworks (MOFs) are porous crystalline materials that can be functionalized with various chemical groups to impart catalytic activity. The incorporation of aryl sulfonic acid moieties into MOF structures can create strong Brønsted acid sites. While there is extensive research on sulfonic acid-functionalized MOFs, there are no specific reports on the synthesis or catalytic application of MOFs functionalized with this compound.

Directed C-H Activation and Olefination Catalysis Mediated by Sulfonic Acids

The sulfonic acid group has emerged as a versatile directing group in transition metal-catalyzed C-H activation, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This approach offers a powerful strategy for the regioselective functionalization of aromatic compounds.

One notable application is the rhodium-catalyzed ortho-C-H olefination of arenes where the sulfonic acid group directs the catalyst to the C-H bond at the adjacent position on the aromatic ring. rsc.org This process allows for the direct introduction of an olefinic group, a valuable transformation in the synthesis of complex organic molecules. The reaction typically proceeds with good yields and can be applied to a broad range of substrates. rsc.org

Palladium catalysts have also been employed in reactions directed by sulfonic acid groups. For instance, the synthesis of aromatic sultones can be achieved through a palladium-catalyzed process involving sulfonic acid group-directed C-H activation. researchgate.net These reactions highlight the utility of the sulfonic acid moiety in controlling the regioselectivity of C-H functionalization.

Although specific examples detailing the use of This compound as a directing group in these reactions are not readily found, the electronic properties of the fluorine substituent could potentially influence the catalytic activity. The electron-withdrawing nature of fluorine might affect the acidity of the sulfonic acid group and the electronic environment of the aromatic ring, which in turn could modulate the efficiency and selectivity of the C-H activation step. Further research is necessary to elucidate the precise impact of the fluorine atom in this context.

Catalytic Mechanisms and Reaction Kinetics Studies Involving this compound

Detailed experimental and computational studies on the catalytic mechanisms and reaction kinetics specifically involving This compound in C-H activation and olefination are not extensively documented. However, the general mechanism for sulfonic acid-directed C-H activation is believed to proceed through a series of well-defined steps.

The catalytic cycle is thought to initiate with the coordination of the sulfonic acid group to the metal center (e.g., Rh or Pd). This is followed by a concerted metalation-deprotonation step, leading to the formation of a key metallacyclic intermediate. This step is often the rate-determining step of the reaction. The subsequent insertion of an olefin into the metal-carbon bond, followed by reductive elimination, releases the final product and regenerates the active catalyst.

Kinetic isotope effect (KIE) studies are a valuable tool for probing the mechanism of C-H activation. For instance, a significant primary KIE (kH/kD > 1) would suggest that the C-H bond cleavage is involved in the rate-determining step. While specific KIE studies for reactions catalyzed by This compound are not available, studies on related arenesulfonic acid-mediated reactions could provide insights. For example, the kinetic isotope effect has been determined for the sulfonation of benzene (B151609), a related but different transformation, providing values for kH/kD under various conditions. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), can also offer a deeper understanding of the reaction mechanism, including the structures of intermediates and transition states, as well as the energy profile of the catalytic cycle. Such studies on arenesulfonic acids could be extended to the 2-fluoro substituted analogue to predict its behavior and guide future experimental work.

Applications of 2 Fluorobenzenesulfonic Acid in Materials Science

Integration into Polymeric Materials

The sulfonic acid group (-SO₃H) is a cornerstone in the design of functional polymers, imparting properties such as ion conductivity and hydrophilicity. When combined with a fluorine atom on the benzene (B151609) ring, as in 2-fluorobenzenesulfonic acid, the resulting polymer can exhibit enhanced thermal stability and acidity. These characteristics are critical for high-performance applications in electronics and energy.

Conductive Polymers and Electrolytes Based on sulfonic Acid Moieties

Polymers containing sulfonic acid functional groups are widely utilized in the creation of electrolyte membranes and other electrochemical devices due to their ionic conductivity. google.com The presence of the sulfonic acid group provides a hydrophilic domain that can facilitate the transport of ions. Fluorinated polymers with these functional groups are particularly noted for their performance in devices like fuel cells and electrolytic cells. google.com The introduction of fluorine enhances the acidity of the sulfonic group, which can lead to improved proton dissociation and, consequently, higher ionic conductivity. While direct polymerization of this compound is not common, the principles of its structure are applied in the synthesis of advanced conductive polymers.

Proton Conductors for Fuel Cell Technologies

Proton exchange membranes (PEMs) are a critical component of fuel cells, and their primary function is to conduct protons while separating the fuel and oxidant. osti.gov Materials for this purpose must exhibit high proton conductivity, as well as chemical and mechanical stability under the fuel cell's operating conditions. osti.gov Sulfonated aromatic polymers and perfluorosulfonic acids are two major classes of materials investigated for PEMs. researchgate.net

The conductivity of these membranes is intrinsically linked to their water content, as proton transport is facilitated by a network of water molecules. researchgate.net Research into solid acid fuel cells has highlighted materials that exhibit "super-protonic" behavior, allowing them to function as effective conductors at elevated temperatures. researchgate.net The development of novel sulfonated polymers aims to achieve high proton conductivity even under conditions of low humidity and high temperature. The properties of various proton conductors are a subject of intense research, with goals of improving efficiency and durability. researchgate.netresearchgate.net

| Material | Conductivity (S/cm) | Temperature (°C) | Conditions |

|---|---|---|---|

| CsHSO₄ | ~10⁻² | >141 | Superprotonic phase |

| CsH₂PO₄ | ~4x10⁻² | 200 | Humidified |

| Hydrated Diatomite | 5.5x10⁻⁵ | Room Temp | Hydrated |

| PBI-CUP PIC Membrane | 5.8x10⁻² | 200 | Humidified H₂/Air |

Dye and Pigment Synthesis Utilizing this compound Derivatives

Azo dyes represent the largest and most important group of synthetic colorants, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) that forms the chromophore. unb.ca Their synthesis is a two-step process involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species like a phenol (B47542) or another aniline. unb.ca

Derivatives of this compound, such as aminobenzenesulfonic acids, are key components in this process. For instance, 2-aminobenzenesulfonic acid (also known as ortho-aniline-sulfonic acid) can be used as the diazo component. The general procedure involves dissolving the aminobenzenesulfonic acid in an aqueous solution, followed by treatment with sodium nitrite (B80452) in the presence of a mineral acid at low temperatures (0-5 °C) to form the corresponding diazonium salt. This unstable intermediate is then immediately reacted with a coupling component to produce the final azo dye. unb.ca The presence of the sulfonic acid group imparts water solubility to the dye, making it suitable for textile applications, while the specific substituents on the aromatic rings determine the final color. google.com

Surfactant and Detergent Formulations Incorporating Sulfonic Acid Structures

Surfactants are essential components in detergents and cleaning products, functioning by lowering the surface tension between liquids and solids or between two liquids. echemi.comcapitalresin.com Anionic surfactants, which carry a negative charge on their hydrophilic "head," are the most commonly used type. firp-ula.org Aromatic sulfonic acids are a major class of these surfactants, but their effectiveness depends on a specific molecular architecture: a polar, water-soluble sulfonic acid head group attached to a large, nonpolar, oil-soluble hydrocarbon "tail." capitalresin.com

The most prominent example is Linear Alkylbenzene Sulfonic Acid (LABSA), which features a long alkyl chain (typically 10-14 carbons) attached to the benzene ring. quora.com This structure allows the molecule to effectively emulsify grease and oils in water. shetabgostar.com The sulfonic acid group provides excellent cleaning efficiency, even in hard water, and contributes to stable foam production. shetabgostar.com

While this compound contains the necessary sulfonic acid head group, it lacks the substantial hydrophobic tail required for typical surfactant activity. Therefore, it is not used directly as a primary surfactant in detergent formulations. The principles of its structure, however—an aromatic ring functionalized with a sulfonic acid group—are fundamental to the broader class of highly effective synthetic detergents that are staples in both household and industrial cleaning applications. firp-ula.orgquora.com

| Component Type | Example Compound | Function |

|---|---|---|

| Anionic Surfactant | Linear Alkylbenzene Sulfonate (LAS) | Primary cleaning agent, removes greasy stains |

| Non-ionic Surfactant | Alcohol Ethoxylate | Emulsifier, improves cleaning on synthetic fabrics |

| Builder | Sodium Carbonate | Softens water, enhances surfactant efficiency |

| Enzyme | Protease, Amylase | Breaks down protein- and starch-based stains |

Environmental and Analytical Chemistry Research on 2 Fluorobenzenesulfonic Acid

Occurrence and Fate in Environmental Systems

While specific research on the environmental occurrence and fate of 2-fluorobenzenesulfonic acid is limited in publicly available literature, its structural similarity to other aromatic sulfonic acids and fluorinated organic compounds allows for informed inferences regarding its likely behavior as a micropollutant in water systems. Aromatic sulfonates are known to be used in various industrial applications, including as intermediates in the synthesis of dyes and pharmaceuticals, which can lead to their release into the environment. Due to their polarity and water solubility, compounds like this compound are expected to be mobile in aquatic environments.

The detection of this compound in water systems necessitates advanced analytical techniques capable of identifying and quantifying polar organic compounds at trace levels. While specific methods for this compound are not extensively documented, methodologies for similar compounds, such as benzenesulfonic acids and other fluorinated organic pollutants, are well-established. These methods typically involve a sample preparation step to concentrate the analyte and remove matrix interferences, followed by instrumental analysis.

Sample Preparation: Solid-phase extraction (SPE) is a common technique for the pre-concentration of polar organic compounds from aqueous samples. For aromatic sulfonic acids, ion-exchange or reversed-phase sorbents can be effective.

Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the preferred analytical approach. This technique offers the high selectivity and sensitivity required for the detection of micropollutants in complex environmental matrices. Ultraviolet (UV) detection can also be used, though it may be less selective than MS.

Table 8.1: Analytical Techniques for Aromatic Sulfonic Acids

| Analytical Technique | Sample Matrix | Typical Detection Limit | Reference Compound(s) |

|---|---|---|---|

| HPLC-MS/MS | River Water | ng/L to µg/L | Benzenesulfonic acid, Toluenesulfonic acid |

| HPLC-UV | Industrial Wastewater | µg/L to mg/L | Naphthalenesulfonic acids |

| Ion Chromatography | Seawater | µg/L | Various alkyl and aryl sulfonic acids |

This table presents data for analogous compounds to infer the analytical methodologies applicable to this compound.

The environmental fate of this compound is largely determined by its susceptibility to biotic and abiotic degradation processes. The presence of the sulfonic acid group and the fluorine atom on the aromatic ring influences its persistence and the nature of its transformation products.

Biodegradation: The biodegradation of aromatic sulfonic acids can be challenging for microorganisms. The strong carbon-fluorine bond, in particular, is known to be resistant to cleavage. While some bacteria are capable of degrading non-fluorinated benzenesulfonic acids, the introduction of a fluorine substituent is expected to increase the recalcitrance of the molecule. Studies on analogous compounds like 2-aminobenzenesulfonic acid have shown that aerobic degradation is possible, though it may require specialized microbial consortia. core.ac.uk The initial steps in the biodegradation of similar compounds often involve dioxygenase-mediated ring hydroxylation, followed by ring cleavage. The sulfonic acid group may be removed as sulfite. For fluorinated aromatic compounds, the initial enzymatic attack can sometimes lead to the elimination of the fluoride (B91410) ion. nih.gov However, incomplete degradation can result in the formation of persistent fluorinated intermediates.

Abiotic Degradation: Photodegradation, through direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals, could be a potential degradation pathway for this compound in sunlit surface waters. The aromatic ring is susceptible to attack by hydroxyl radicals, which can lead to hydroxylation and eventual ring opening.

Potential Transformation Products: Based on the degradation pathways of similar compounds, potential transformation products of this compound could include:

Fluorophenols (from desulfonation)

Fluorocatechols (from hydroxylation)

Ring-opened aliphatic acids

Further research is needed to identify and characterize the specific transformation products of this compound under various environmental conditions.

Advanced Oxidation Processes (AOP) for Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies designed to remove persistent organic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). mdpi.commdpi.com These radicals are powerful, non-selective oxidizing agents that can effectively degrade a wide range of refractory organic compounds, including aromatic sulfonic acids and fluorinated molecules. mdpi.com

Common AOPs that could be applied for the remediation of water contaminated with this compound include:

Ozonation (O₃): Ozone can react directly with the aromatic ring of this compound or decompose in water to form hydroxyl radicals, especially at higher pH. Ozonation of aromatic compounds can lead to the formation of hydroxylated intermediates and ring-opened products like carboxylic acids. researchgate.netresearchgate.netsemanticscholar.org

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals. This process has been shown to be effective for the degradation of various aromatic compounds. nih.govrsc.orgresearchgate.net

Photo-Fenton (UV/H₂O₂/Fe²⁺): This process involves the reaction of hydrogen peroxide with ferrous iron (Fe²⁺) in the presence of UV light to produce a high yield of hydroxyl radicals. It is a highly effective AOP for the degradation of many persistent organic pollutants.

The effectiveness of these AOPs for the degradation of this compound would depend on factors such as pH, the concentration of the pollutant, and the presence of other water matrix components that can act as radical scavengers.

Table 8.2: Efficacy of AOPs for the Removal of Structurally Related Pollutants

| AOP Method | Target Pollutant(s) | Removal Efficiency (%) | Key Findings |

|---|---|---|---|

| Ozonation | Phenol (B47542), Benzoic Acid | >90% | Rapid degradation, formation of hydroxylated intermediates and carboxylic acids. |

| UV/H₂O₂ | Various Pharmaceuticals | Variable, often >80% | Effective for a wide range of aromatic compounds. |

| UV-Fenton | Per- and Poly-fluoroalkyl Substances (PFAS) | >90% | Demonstrates potential for C-F bond cleavage. researchgate.net |

This table provides representative data from studies on analogous compounds to infer the potential efficacy of AOPs for this compound remediation.

Bioactivated Carbon (BAC) Filtration Studies for Removal of Sulfonic Acids

Bioactivated carbon (BAC) filtration is a water treatment process that combines the adsorptive properties of granular activated carbon (GAC) with the biodegrading activity of a microbial biofilm that colonizes the carbon surface. This synergistic combination can lead to the effective removal of a broad range of organic micropollutants.

Adsorption on Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for many organic compounds. Aromatic compounds, including benzenesulfonic acids, can be adsorbed onto the surface of activated carbon through various mechanisms, including hydrophobic interactions and π-π interactions between the aromatic ring and the graphene layers of the carbon. The presence of the polar sulfonic acid group and the electronegative fluorine atom will influence the adsorption affinity of this compound. Studies on similar compounds like benzoic acid have demonstrated the effectiveness of activated carbon for their removal from aqueous solutions. mdpi.comnih.gov

Biodegradation in Biofilm: In a BAC filter, a biofilm of microorganisms develops on the GAC surface. These microorganisms can biodegrade some of the adsorbed organic pollutants, leading to the regeneration of the adsorption sites and extending the operational lifetime of the filter. For a compound like this compound, which may be resistant to biodegradation, the primary removal mechanism in a BAC filter would likely be adsorption. However, the biofilm could potentially contribute to the degradation of more easily biodegradable co-contaminants or transformation products. Research on the removal of other sulfonic acids has shown that specialized microbial communities capable of their degradation can be enriched in biofilm reactors.

Table 8.3: Removal of Aromatic Acids by Activated Carbon Adsorption

| Adsorbent | Target Compound | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Granular Activated Carbon | Acetaminophen | 150-250 | |

| Granular Activated Carbon | Diclofenac | 200-300 | |

| Lignin-derived Activated Carbon | Benzoic Acid | ~14 | mdpi.com |

This table presents adsorption data for structurally related aromatic acids to provide an indication of the potential for removal of this compound by activated carbon.

Future Research Directions and Emerging Trends for 2 Fluorobenzenesulfonic Acid

Exploration of Novel Synthetic Methodologies for 2-Fluorobenzenesulfonic Acid Production

Traditional synthesis of benzenesulfonic acids often involves harsh conditions and the use of hazardous reagents like concentrated sulfuric acid or oleum. Recognizing these limitations, current research is pivoting towards the development of more efficient, safer, and selective synthetic routes. A key area of future exploration for this compound production lies in the adoption of novel catalytic systems and innovative reaction pathways that offer higher yields and greater process control.

One promising trend is the development of one-step synthesis strategies that utilize milder and more environmentally friendly reagents. For instance, a sustainable methodology has been explored for the synthesis of various aryl sulfonic acids using a combination of aryl halides and thiourea (B124793) dioxide, which acts as an eco-friendly sulfur dioxide surrogate. aip.org This approach employs air as a green oxidant and can proceed under either transition metal-catalyzed or metal-free conditions. aip.org Adapting such a method for the large-scale production of this compound from 1-fluoro-2-halobenzenes represents a significant avenue for future research. This would circumvent the challenges associated with direct sulfonation, such as regioselectivity and waste generation.

Further research is also expected to focus on continuous-flow processes. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for process automation and scalability. Developing a continuous-flow sulfonation or sulfonyl halide conversion process for fluorinated aromatics could lead to a more efficient and economically viable production of this compound.

A comparative overview of traditional versus emerging synthetic approaches is presented below:

| Feature | Traditional Sulfonation | Emerging Methodologies |

| Reagents | Concentrated H₂SO₄, Oleum, SO₃ | Thiourea dioxide, Air, Metal catalysts |

| Reaction Conditions | High temperatures, Harsh acidic media | Milder conditions, Potentially metal-free |

| Selectivity | Potential for side-products and isomers | Higher selectivity and yield |

| Environmental Impact | Generation of significant acid waste | Use of green oxidants, reduced waste |

| Process Type | Typically batch processing | Amenable to continuous-flow systems |

Advanced Applications in Interdisciplinary Fields

While the specific applications of this compound are not yet extensively documented, its unique molecular structure—combining the strong electron-withdrawing nature of a fluorine atom with the acidity of a sulfonic acid group in an ortho position—suggests significant potential in several advanced, interdisciplinary fields. Future research is expected to explore these applications vigorously.

Catalysis: Aryl sulfonic acids are known to be effective acid catalysts. The presence of the ortho-fluoro group in this compound can modulate its acidity and catalytic activity. A major research trend is the development of heterogeneous solid acid catalysts by functionalizing inorganic materials like silica (B1680970), titania, or magnetic nanoparticles with sulfonic acid groups. mdpi.comsemanticscholar.org Future work could involve immobilizing this compound or its derivatives onto such supports. These solid catalysts would be recoverable and reusable, offering a green alternative to corrosive and difficult-to-separate liquid acid catalysts for reactions like esterification, alkylation, and multicomponent reactions. mdpi.comuq.edu.au

Medicinal Chemistry: Fluorine-containing molecules are of paramount importance in drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. While sulfonyl fluorides have gained attention in drug design, sulfonic acids also serve as crucial intermediates. semanticscholar.org For example, the related compound 4-Fluorobenzenesulfonic acid is used in the synthesis of Hepatitis C virus (HCV) inhibitors. This points to the potential of this compound as a key building block for novel pharmaceutical agents, where the specific stereoelectronic properties imparted by the ortho-fluoro substituent could be leveraged to achieve desired biological activity.

Materials Science: Fluorinated sulfonic acids are critical components in the development of advanced polymer membranes. Perfluorinated sulfonic acid polymers are famously used in proton-exchange membranes (PEMs) for fuel cells. Research into partially fluorinated aromatic polymers is an active area, and this compound could serve as a monomer or a functionalizing agent for creating new membrane materials with tailored properties for fuel cells, electrolysis, or filtration applications. pdx.edu

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are becoming central to chemical research and manufacturing, and the lifecycle of this compound is no exception. Future research will increasingly prioritize sustainability, from its synthesis to its final application.

A key trend is the move away from stoichiometric reagents to catalytic processes. As mentioned, the development of solid acid catalysts based on sulfonic acids is a prime example of a green application, as it minimizes waste and allows for catalyst recycling. semanticscholar.org The synthesis of these catalysts often involves grafting sulfonic acid precursors onto a solid support, followed by oxidation. mdpi.com

In terms of synthesis, methodologies that improve atom economy and reduce waste are at the forefront. The one-step synthesis using thiourea dioxide and air is a significant step in this direction, as it avoids the use of harsh sulfonating agents and generates less waste. aip.org Other green approaches that could be explored for the synthesis of this compound and its derivatives include:

Solvent-Free Reactions: Performing reactions under neat or mechanochemical (grinding) conditions to eliminate the environmental impact of organic solvents.

Use of Renewable Resources: Employing biocatalysts or naturally derived catalysts, such as lemon juice, which has been shown to act as a biodegradable and non-toxic catalyst in certain reactions. uq.edu.au

Energy Efficiency: Utilizing alternative energy sources like microwaves or ultrasound to accelerate reactions and reduce energy consumption.

The greenness of a chemical process can be quantified using various metrics. Future research on this compound synthesis will likely involve the calculation and optimization of these metrics.

| Green Chemistry Metric | Description | Relevance to this compound |

| Atom Economy | Efficiency of a reaction in converting reactants to the desired product. | Novel synthetic routes aim for higher atom economy than traditional sulfonation. |

| E-Factor | Mass ratio of waste to desired product. | Green methodologies significantly lower the E-Factor by reducing acid waste. mdpi.com |

| Reaction Mass Efficiency | (Mass of product / Total mass of reactants) x 100%. | A more comprehensive metric that accounts for yield and stoichiometry. |

Enhanced Computational Modeling for Predictive Research on this compound

Computational chemistry is a powerful tool for accelerating research and development by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation. For this compound, enhanced computational modeling represents a significant frontier for predictive research.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. DFT calculations can be employed to investigate the fundamental properties of this compound in great detail. mdpi.com Future studies will likely use DFT to:

Analyze Electronic Properties: Calculate the HOMO-LUMO energy gap to predict reactivity, map the electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack, and perform Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions. mdpi.com

Simulate Vibrational Spectra: Predict infrared and Raman spectra to aid in the experimental characterization of the compound and its reaction intermediates. aip.org